Calcium caprylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

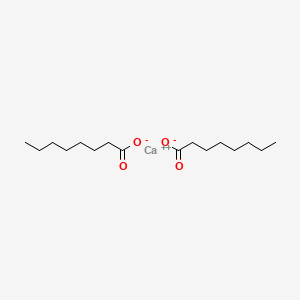

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H30CaO4 |

|---|---|

Molecular Weight |

326.48 g/mol |

IUPAC Name |

calcium;octanoate |

InChI |

InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

NDWWLJQHOLSEHX-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of Calcium Caprylate

Abstract

Calcium caprylate, the calcium salt of caprylic acid, is a compound of significant interest in the pharmaceutical and food industries, primarily utilized for its properties as an excipient, emulsifier, and antimicrobial agent.[1] The synthesis and purification of high-purity this compound are critical to its efficacy and safety in these applications. This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis of this compound, detailing the chemical principles and experimental protocols. Furthermore, it explores various purification techniques, including solvent extraction and recrystallization, to achieve pharmaceutical-grade purity. Finally, a suite of analytical methods for the thorough characterization of the final product is presented, ensuring its identity, purity, and quality. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction: The Scientific and Industrial Relevance of this compound

Caprylic acid, a medium-chain fatty acid naturally found in sources like coconut oil and mammalian milk, and its salts, known as caprylates, have garnered attention for their biological and chemical properties. This compound [Ca(C₈H₁₅O₂)₂] is a white to off-white powder that is sparingly soluble in water.[2] Its utility spans various industrial sectors. In the pharmaceutical industry, it serves as a tablet and capsule lubricant, a stabilizer in formulations, and has been investigated for its antifungal properties.[1] In the food industry, it functions as an emulsifier and anticaking agent.[3]

The synthesis of this compound is fundamentally an acid-base reaction. The selection of the synthesis route and subsequent purification strategy is dictated by the desired purity of the final product, scalability, and economic viability. This guide will elucidate two primary synthesis pathways: the direct reaction of caprylic acid with a calcium source and a two-step saponification-precipitation method.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several methods, with the choice of reactants and reaction conditions influencing the yield and purity of the product. Below, we detail the most common and effective synthesis strategies.

Direct Synthesis from Caprylic Acid and Calcium Carbonate

This method represents a straightforward and atom-economical approach to producing this compound. The reaction involves the direct neutralization of caprylic acid with calcium carbonate in an aqueous medium.

Reaction Principle:

2 CH₃(CH₂)₆COOH (Caprylic Acid) + CaCO₃ (Calcium Carbonate) → Ca(CH₃(CH₂)₆COO)₂ (this compound) + H₂O + CO₂

The reaction proceeds with the evolution of carbon dioxide gas, driving the reaction to completion. The use of water as a solvent makes this a relatively green and cost-effective method.

Experimental Protocol: [4]

-

Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, condenser, and heating mantle, add a specific molar amount of n-octanoic acid and deionized water. The molar ratio of n-octanoic acid to water can range from 1:0.7 to 1:3.5.

-

Addition of Calcium Carbonate: While stirring, gradually add a stoichiometric amount of calcium carbonate powder. A molar ratio of n-octanoic acid to calcium carbonate of 1:0.7 to 1:1.5 is recommended to ensure complete reaction of the acid.

-

Reaction Conditions: Heat the reaction mixture to a reflux temperature between 80°C and 200°C. The reaction time can vary from 1 to 5 hours. The completion of the reaction is indicated by the cessation of CO₂ evolution.

-

Initial Product Isolation: Upon completion, the reaction mixture contains a mixture of this compound and any unreacted calcium carbonate. This mixture is then filtered and dried.

Causality Behind Experimental Choices:

-

Choice of Calcium Carbonate: Calcium carbonate is an inexpensive, readily available, and safe-to-handle base. Its low solubility in water necessitates heating to drive the reaction rate to a practical level.

-

Reflux Conditions: Heating the reaction to reflux ensures a consistent and sufficiently high temperature to overcome the activation energy of the reaction, leading to a reasonable reaction rate. The condenser prevents the loss of water and caprylic acid through evaporation.

-

Molar Ratios: Using a slight excess of calcium carbonate can help to ensure that all the caprylic acid is consumed, which can simplify the purification process.

Synthesis via Saponification followed by Double Displacement

This two-step method involves the initial formation of a soluble alkali metal salt of caprylic acid (saponification), followed by a precipitation reaction with a soluble calcium salt.

Reaction Principle:

Step 1: Saponification CH₃(CH₂)₆COOH (Caprylic Acid) + NaOH (Sodium Hydroxide) → CH₃(CH₂)₆COONa (Sodium Caprylate) + H₂O

Step 2: Double Displacement (Precipitation) 2 CH₃(CH₂)₆COONa (Sodium Caprylate) + CaCl₂ (Calcium Chloride) → Ca(CH₃(CH₂)₆COO)₂ (this compound)↓ + 2 NaCl

This method is advantageous when a high-purity product is desired, as the precipitation step can be controlled to yield a crystalline product that is easily separated.

Experimental Protocol: [5]

-

Saponification: Dissolve caprylic acid in an aqueous or alcoholic solution of sodium hydroxide. The reaction is typically exothermic and proceeds rapidly at room temperature with stirring.

-

Preparation of Calcium Salt Solution: In a separate vessel, prepare an aqueous solution of a soluble calcium salt, such as calcium chloride.

-

Precipitation: Slowly add the calcium chloride solution to the sodium caprylate solution with vigorous stirring. A white precipitate of this compound will form immediately.

-

Isolation and Washing: The precipitate is collected by filtration, washed thoroughly with deionized water to remove sodium chloride and any other water-soluble impurities, and then dried.

Causality Behind Experimental Choices:

-

Choice of Soluble Salts: The use of soluble reactants in both steps allows for the reaction to occur in the homogeneous phase, leading to a more controlled precipitation and potentially a more uniform product.

-

Washing Step: Thorough washing of the precipitate is crucial to remove the sodium chloride byproduct. The presence of residual salts can affect the purity and performance of the final product.

Direct Synthesis from Caprylic Acid and Calcium Hydroxide

Similar to the reaction with calcium carbonate, calcium hydroxide can be used as the calcium source in a direct neutralization reaction.

Reaction Principle:

2 CH₃(CH₂)₆COOH (Caprylic Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(CH₃(CH₂)₆COO)₂ (this compound) + 2 H₂O

Experimental Protocol: [6]

-

Reactant Charging: Add deionized water to a reaction vessel and heat to 80-100°C.

-

Dispersion of Caprylic Acid: Add caprylic acid to the hot water with vigorous stirring to form a uniform dispersion.

-

Addition of Calcium Hydroxide: Gradually add a stoichiometric amount of calcium hydroxide powder to the caprylic acid dispersion.

-

Reaction Conditions: Maintain the temperature at 80-100°C with continuous stirring for 1-3 hours.

-

Product Isolation: After the reaction, the this compound product will typically float on the surface. It can be separated, washed with hot water, and dried.

Causality Behind Experimental Choices:

-

Calcium Hydroxide as a Base: Calcium hydroxide is a stronger base than calcium carbonate and does not produce a gaseous byproduct, which can simplify reactor design. Its limited solubility in water still necessitates elevated temperatures for a practical reaction rate.

Purification of this compound: Achieving High Purity

The purification of this compound is a critical step to ensure it meets the stringent requirements for pharmaceutical and food applications. The choice of purification method depends on the impurities present, which are largely determined by the synthesis route.

Solvent Extraction for Removal of Inorganic Impurities

When this compound is synthesized using an excess of insoluble calcium carbonate, solvent extraction is an effective method for purification.

Principle:

This method relies on the differential solubility of this compound and calcium carbonate in an organic solvent. This compound exhibits some solubility in nonpolar organic solvents, while calcium carbonate is insoluble.

Experimental Protocol: [4]

-

Dissolution: The crude, dried mixture of this compound and calcium carbonate is suspended in a suitable organic solvent, such as dichloromethane.

-

Extraction: The suspension is agitated at room temperature for a period to allow the this compound to dissolve.

-

Filtration: The mixture is then filtered to remove the insoluble calcium carbonate.

-

Solvent Evaporation: The filtrate, containing the dissolved this compound, is collected, and the solvent is removed by evaporation (e.g., using a rotary evaporator) to yield the purified product.

Causality Behind Experimental Choices:

-

Solvent Selection: Dichloromethane is an effective solvent for this separation due to its ability to dissolve the organic salt while leaving the inorganic carbonate undissolved. The choice of solvent should also consider factors like boiling point (for ease of removal), toxicity, and cost.

Recrystallization for Enhanced Purity

Recrystallization is a powerful technique for purifying solid organic compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved.

Principle:

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Developing a Recrystallization Protocol:

As specific recrystallization solvents for this compound are not readily found in the literature, a systematic approach to solvent screening is necessary.[7]

-

Solvent Screening: Test the solubility of crude this compound in small amounts of various solvents at room temperature and at their boiling points. Potential solvent systems could include:

-

Single Solvents: Alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (toluene).[8]

-

Solvent Mixtures: A mixture of a solvent in which this compound is soluble and a non-solvent in which it is insoluble (e.g., ethanol/water, toluene/hexane).

-

-

Recrystallization Procedure:

-

Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Causality Behind Experimental Choices:

-

Slow Cooling: Slow cooling is essential for the formation of a well-ordered crystal lattice, which excludes impurities. Rapid cooling can trap impurities within the crystals.

-

Minimum Amount of Solvent: Using the minimum amount of hot solvent ensures that the solution is saturated upon cooling, maximizing the recovery of the purified product.

Analytical Characterization of this compound

A comprehensive suite of analytical techniques should be employed to confirm the identity, purity, and quality of the synthesized this compound.

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands:

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1540-1610 cm⁻¹: Asymmetric stretching vibration of the carboxylate (COO⁻) group. This is a key indicator of salt formation, as the carboxylic acid C=O stretch (~1700-1725 cm⁻¹) will be absent.[1]

-

~1400-1450 cm⁻¹: Symmetric stretching vibration of the carboxylate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The spectrum will show signals corresponding to the protons of the alkyl chain. The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm. The methylene groups (CH₂) will appear as multiplets in the range of 1.2-2.2 ppm. The absence of a carboxylic acid proton signal (typically >10 ppm) confirms salt formation.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the caprylate chain. The carboxylate carbon will appear significantly downfield, typically in the range of 175-185 ppm.[9]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

HPLC can be used to assess the purity of this compound and quantify any residual caprylic acid. A reverse-phase HPLC method would be suitable.

Typical HPLC Parameters:

-

Column: C18 or C8 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylate functionality.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and heats of reaction. For this compound monohydrate, TGA would show an initial weight loss corresponding to the loss of water, followed by decomposition at higher temperatures.

Data Summary and Visualization

Table 1: Summary of Analytical Characterization Data for this compound

| Analytical Technique | Parameter | Expected Result |

| FTIR Spectroscopy | C-H stretch | ~2850-2960 cm⁻¹ |

| Asymmetric COO⁻ stretch | ~1540-1610 cm⁻¹ | |

| Symmetric COO⁻ stretch | ~1400-1450 cm⁻¹ | |

| ¹H NMR Spectroscopy | CH₃ (triplet) | ~0.9 ppm |

| CH₂ (multiplets) | ~1.2-2.2 ppm | |

| COOH | Absent | |

| ¹³C NMR Spectroscopy | Carboxylate Carbon | ~175-185 ppm |

| Alkyl Carbons | ~14-40 ppm | |

| Thermal Analysis (TGA) | Decomposition Temperature | Dependent on specific conditions, but will show a distinct decomposition profile. |

Diagram 1: General Workflow for Synthesis and Purification of this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound, MONOHYDRATE | 6107-56-8 [chemicalbook.com]

- 3. Bulk this compound (Calcium Octanoate) - FORTUNESTAR S&T (China) | Chelated Minerals,Mineral Salts,Amino Acids Manufacturer and supplier [fs-biochem.com]

- 4. CN110437057B - Synthesis method of calcium n-octoate - Google Patents [patents.google.com]

- 5. RU2686835C1 - Method of producing calcium salts of fatty acids - stepped saponification - Google Patents [patents.google.com]

- 6. CN102417444A - Production process for producing fatty acid calcium by one-step water method - Google Patents [patents.google.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Calcium Caprylate Powder

Introduction

Overview and Chemical Identity

Calcium caprylate, also known by its systematic name calcium octanoate, is the calcium salt of caprylic acid (octanoic acid).[1][2] It is commonly available as a white to off-white powder, often in its monohydrate form.[1][3][4][5] As an excipient and active supplement, its precise physicochemical characteristics are of paramount importance for formulation scientists to ensure product performance, stability, and manufacturing efficiency. This guide provides a comprehensive analysis of these properties, grounded in established analytical techniques and their practical implications in research and drug development.

Significance in Pharmaceutical Development

In the pharmaceutical industry, this compound serves multiple functions. It is utilized as a binder, emulsifier, stabilizer, and anticaking (free-flow) agent.[6][7][8] Its role as a lubricant or release agent is critical in tableting operations, preventing adhesion to punches and dies. Furthermore, it is used as a nutritional source of calcium and is recognized for its potential antifungal properties and role in promoting gut health.[9][10] A thorough understanding of its powder properties, thermal stability, and solubility is therefore not merely academic but a prerequisite for successful formulation design, scale-up, and ensuring batch-to-batch consistency.

Chemical and Physical Properties

Molecular Structure and Formula

This compound is formed by the reaction of two molecules of caprylic acid with one calcium ion. The caprylic acid component is an eight-carbon saturated fatty acid.[11]

Appearance and Organoleptic Properties

This compound is typically supplied as a white to off-white crystalline powder.[1][5][14] While generally odorless, its parent compound, caprylic acid, has a slightly unpleasant, rancid-like odor and taste.[11][15] Some grades may be available in a granular form to reduce dust generation and improve handling.[1][5]

Solubility Profile

The solubility of this compound is a critical factor for its dissolution and bioavailability. It is described as being slightly soluble in water.[15] A quantitative measurement indicates a solubility of approximately 1.9 g/L at 20°C.[12][13] The parent fatty acid, caprylic acid, is soluble in most organic solvents, including alcohol, chloroform, and ether, but data for the calcium salt in these solvents is less common.[11][16]

Thermal Properties

Thermal analysis provides insight into the stability and processing limits of a material.

-

Melting Point: this compound exhibits a high melting point, recorded at 238°C.[1][3][12][14] This high thermal stability is advantageous for processes that involve heat, such as high-shear granulation or certain drying techniques.

-

Thermal Decomposition: When subjected to high temperatures, this compound will decompose.[14] The products of combustion include fumes, calcium oxide, carbon dioxide, and carbon monoxide.[1][14] It is considered stable under normal storage conditions but is incompatible with strong oxidizing agents and excessive heat.[14]

Summary of Core Physicochemical Data

The fundamental properties of this compound monohydrate are summarized in the table below for quick reference.

| Property | Value | References |

| Chemical Name | Calcium Octanoate | [1][2] |

| CAS Number | 6107-56-8 (Monohydrate) | [4][12] |

| Molecular Formula | C₁₆H₃₂CaO₅ | [12][13] |

| Molecular Weight | 344.5 g/mol | [12][13] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 238 °C | [1][12] |

| Water Solubility | 1.9 g/L (at 20°C) | [12][13] |

| Density | ~1.18 g/cm³ | [1][2][12] |

Solid-State and Powder Characteristics

The behavior of this compound as a powder is fundamental to its application in solid dosage forms. These properties govern how the material will flow, compress, and interact with other excipients.

Crystalline Structure

The arrangement of molecules in the solid state defines the material's crystalline structure. While specific crystallographic data for this compound is not widely published, it is known to form leafy crystals when solidified from a cold state.[17] Polymorphism, the ability to exist in multiple crystalline forms, could significantly impact properties like solubility and stability. Therefore, characterization of the solid form for a given supply is a critical quality control step, typically performed using X-ray Powder Diffraction (XRPD).

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. The common availability of this compound as a monohydrate suggests an affinity for water.[1][5] While specific hygroscopicity data is limited, related calcium salts show a wide range of moisture uptake behaviors, which are influenced by solubility and crystalline form.[18][19] For formulation scientists, this property is critical; excessive moisture uptake can lead to powder clumping, poor flowability, and potential chemical degradation, necessitating controlled humidity during storage and handling.

Powder Flow Properties

The flowability of a powder is one of the most important attributes for manufacturing solid dosage forms like tablets and capsules. It is typically assessed by measuring the bulk and tapped densities.

-

Bulk Density: This is the density of the powder in a loose, untapped state, including the volume of inter-particle voids.[20][21]

-

Tapped Density: This is the increased bulk density achieved after mechanically tapping the container until the volume is constant, representing a more consolidated packing arrangement.[20][22]

The causality behind measuring these two parameters lies in their relationship, which predicts flow behavior. A large difference between bulk and tapped density indicates high compressibility. Powders with compressibility above 20% are often cohesive and exhibit poor flow, which can lead to manufacturing issues such as inconsistent die filling, tablet weight variation, and bridging in equipment hoppers.[23] These relationships are quantified using the Carr's Index and Hausner Ratio, calculated from the density data.

Solution Properties

pH of Aqueous Dispersions

The pH of a saturated aqueous solution or dispersion of this compound is an important characteristic, though specific values are not consistently reported in standard chemical databases.[1][14] As the salt of a weak acid (caprylic acid) and a strong base (calcium hydroxide), an aqueous solution would be expected to be slightly alkaline due to the hydrolysis of the caprylate anion. This property can influence the stability of pH-sensitive active pharmaceutical ingredients (APIs) within a formulation.

Influence of pKa

The acidity of the parent caprylic acid, defined by its pKa, governs the behavior of the calcium salt. The pKa of caprylic acid is approximately 4.89.[11][15][24] This means that in an environment with a pH below 4.89, the equilibrium will shift towards the protonated, less soluble fatty acid form. In contrast, at a pH above 4.89, the deprotonated, more soluble caprylate anion will dominate. This is a critical consideration for drug development, especially for oral dosage forms, as the pH of the gastrointestinal tract varies significantly, impacting the dissolution and absorption of the excipient and the overall drug product.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the characterization of this compound powder should follow standardized methodologies, such as those outlined in the United States Pharmacopeia (USP).

Determination of Bulk and Tapped Density (Adapted from USP <616>)

This protocol provides a validated method for assessing powder flowability.

-

Sieve the Powder: Gently pass a sufficient quantity of this compound powder through a 1.0 mm sieve to break up any agglomerates.[21]

-

Measure Mass: Accurately weigh approximately 100 g (noted as m) of the powder.[21]

-

Determine Bulk Volume: Gently introduce the weighed powder into a dry 250 mL graduated cylinder. Without compacting, level the powder bed and read the unsettled apparent volume (V₀).[21]

-

Calculate Bulk Density: Compute as m / V₀.

-

Perform Tapping: Secure the cylinder on a mechanical tapping apparatus. Perform a set number of taps (e.g., 500) and read the tapped volume (V₅₀₀). Continue tapping for an additional set (e.g., 750 taps) and read the new volume (V₁₂₅₀).[22]

-

Validate Endpoint: If the difference between V₅₀₀ and V₁₂₅₀ is greater than 2%, continue tapping in increments until the difference between successive measurements is less than 2%. The final volume is the tapped volume (Vf).[22]

-

Calculate Tapped Density: Compute as m / Vf.

-

Calculate Flowability Indices:

-

Carr's Index (%) = 100 × ( (Tapped Density - Bulk Density) / Tapped Density )

-

Hausner Ratio = Tapped Density / Bulk Density

-

Characterization of Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a complete thermal profile.

-

Sample Preparation: Place 5-10 mg of this compound powder into an appropriate TGA/DSC pan (e.g., aluminum or platinum).[25]

-

Instrument Setup: Place the sample in a calibrated TGA/DSC instrument.

-

TGA Protocol: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[25] The TGA will record mass loss as a function of temperature, identifying dehydration and decomposition events.[26]

-

DSC Protocol: In a parallel experiment, heat the sample under the same conditions. The DSC will measure the heat flow to or from the sample relative to a reference.[26] This identifies the temperatures and enthalpies of events like melting (endotherm) or crystallization (exotherm).[27]

-

Data Analysis: Correlate the mass loss events from the TGA curve with the endothermic or exothermic peaks from the DSC curve to build a comprehensive thermal degradation profile.

Assessment of Hygroscopicity

Dynamic Vapor Sorption (DVS) is the standard method for quantitatively assessing hygroscopicity.

-

Sample Preparation: Place a known mass of dry this compound powder in the DVS instrument.

-

Drying Step: Equilibrate the sample at 0% relative humidity (RH) until a stable mass is recorded. This is the dry mass.

-

Sorption/Desorption Isotherm: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) and then decrease it back to 0%. At each step, allow the sample mass to equilibrate.

-

Data Analysis: Plot the change in mass (%) versus RH. The resulting isotherm reveals the amount of water absorbed at different humidity levels, the critical RH at which significant uptake occurs (deliquescence), and whether the moisture uptake is reversible (hysteresis).

Diagrams and Workflows

Visualizations help clarify the logical flow of experimental analysis and the relationship between different properties.

Caption: Workflow for assessing powder flow properties.

Caption: Relationship between TGA and DSC for thermal analysis.

Conclusion

The physicochemical properties of this compound powder are multifaceted and directly influence its functionality as a pharmaceutical excipient. Its high melting point and general thermal stability are favorable for common manufacturing processes. However, its slight aqueous solubility, potential for hygroscopicity, and, most critically, its powder flow characteristics must be rigorously evaluated. The application of standardized protocols for determining bulk/tapped density, thermal behavior, and moisture sorption is essential for any researcher or drug development professional. This data forms the foundation for designing robust formulations, predicting manufacturing performance, and ensuring the final product meets all quality and regulatory standards.

References

- LookChem. (n.d.). Cas 6107-56-8, this compound, MONOHYDRATE.

- ChemBK. (2024, April 10). This compound.

- This compound Manufacturers. (n.d.). General Properties and Specifications of this compound.

- Anmol Chemicals. (n.d.). This compound at best price in Mumbai. IndiaMART.

- Anmol Chemicals. (2025, October 7). This compound SDS MSDS of Manufacturers.

- American Molecules. (n.d.). This compound or Calcium Octanoate or Calcium Octoate Supplier Exporter Manufacturers' Representative.

- Molcal.com. (n.d.). This compound.

- Wikipedia. (n.d.). Caprylic acid.

- FORTUNESTAR S&T. (n.d.). Bulk this compound (Calcium Octanoate).

- Pharma Specialists. (2021, October 15). Difference Between Bulk Density and Tapped Density.

- Japanese Pharmacopoeia. (n.d.). 3.01 Determination of Bulk and Tapped Densities.

- US Pharmacopeia (USP). (2013, November 6). Bulk density and tapped density of powders.

- LFA Capsule Fillers. (n.d.). Tapped Bulk Density Calculator.

- digicollections.net. (n.d.). Bulk density and tapped density of powders.

- National Center for Biotechnology Information. (n.d.). Octanoic Acid | C8H16O2 | CID 379. PubChem.

- Guo, L., et al. (2019). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts. Atmospheric Chemistry and Physics, 19(3), 1617-1631.

- Nutraceuticals Group. (n.d.). This compound (Calcium Octanoate) Powder Nutrition Grade (~12% Ca) H.

- Als-Bghdad, A. M., et al. (2017). Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface. Physical Chemistry Chemical Physics, 19(31), 20551-20558.

- Vibra Screw Inc. (n.d.). THE PROPERTIES OF SOLIDS.

- National Center for Biotechnology Information. (n.d.). Decanoic Acid | C10H20O2 | CID 2969. PubChem.

- Universal Lab. (2024, June 26). DSC vs TGA analysis.

- Sullivan, R. C., et al. (2009). Effect of chemical mixing state on the hygroscopicity and cloud nucleation properties of calcium mineral dust particles. Atmospheric Chemistry and Physics, 9(10), 3303-3316.

- Sullivan, R. C., et al. (2009). Hygroscopicity of calcium mineral dust particles. Atmospheric Chemistry and Physics Discussions, 9(1), 1239-1267.

- Guo, L., et al. (2019, April). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. ResearchGate.

- Zhang, Y., et al. (2024). Factors Influencing Food Powder Flowability. Foods, 13(5), 705.

- van der Sande, M. T., et al. (2024). On the inherent correlation between the fluidization and flow properties of cohesive powders. AIChE Journal.

- Viva Corporation. (n.d.). This compound.

- Beneventi, D., et al. (2025, August 6). Precipitation and Solubility of Calcium Soaps in Basic Aqueous Media. ResearchGate.

- U.S. Food and Drug Administration (FDA). (n.d.). This compound. Substances Added to Food (formerly EAFUS).

- Kishore, K., et al. (2020, November 26). Thermal Stability and Structural Analysis of Terbium Caprylate. ResearchGate.

- Radha, A. V., et al. (2011). Transformation and crystallization energetics of synthetic and biogenic amorphous calcium carbonate. Proceedings of the National Academy of Sciences, 108(42), 17308-17313.

- IJISET. (n.d.). Morphology and Thermal Studies of Calcium Carbonate Nanoparticles.

- Ayaz, H. (2022). Stability analysis of Calcium chloride hexahydrate inorganic phase change material.

- Becker, T. A., et al. (2002). Flow properties of liquid calcium alginate polymer injected through medical microcatheters for endovascular embolization. Journal of Biomedical Materials Research, 61(4), 534-540.

- da Silva, L. K., et al. (2019, October 17). removal of caprylic acid impregnated on resins using organic solvents and water.

- Larson, T. E., et al. (1973). Complexes affecting the solubility of calcium carbonate in water. Illinois State Water Survey.

Sources

- 1. This compound, Calcium octanoate, Calcium octoate Manufacturers [mubychem.com]

- 2. CAS # 6107-56-8, this compound, Calcium octanoate, Calcium octoate, Calcium octylate, Caprylic acid, calcium salt, Octa-Soligen Calcium 5HS, Octlife Ca - chemBlink [chemblink.com]

- 3. This compound Manufacturers [sodiumcaprylate.com]

- 4. indiamart.com [indiamart.com]

- 5. ammol.org [ammol.org]

- 6. parchem.com [parchem.com]

- 7. nbinno.com [nbinno.com]

- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 9. This compound [molcal.com]

- 10. Bulk this compound (Calcium Octanoate) - FORTUNESTAR S&T (China) | Chelated Minerals,Mineral Salts,Amino Acids Manufacturer and supplier [fs-biochem.com]

- 11. Caprylic acid - Wikipedia [en.wikipedia.org]

- 12. lookchem.com [lookchem.com]

- 13. chembk.com [chembk.com]

- 14. This compound SDS MSDS of Manufacturers [anmol.org]

- 15. Octanoic acid | 124-07-2 [chemicalbook.com]

- 16. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Page loading... [guidechem.com]

- 18. ACP - Effect of chemical mixing state on the hygroscopicity and cloud nucleation properties of calcium mineral dust particles [acp.copernicus.org]

- 19. researchgate.net [researchgate.net]

- 20. mhlw.go.jp [mhlw.go.jp]

- 21. usp.org [usp.org]

- 22. digicollections.net [digicollections.net]

- 23. vibrascrew.com [vibrascrew.com]

- 24. chemistry.ohio-state.edu [chemistry.ohio-state.edu]

- 25. Transformation and crystallization energetics of synthetic and biogenic amorphous calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 27. ijiset.com [ijiset.com]

Elucidating the Solid-State Landscape: A Guide to the Crystal Structure Analysis of Calcium Caprylate Monohydrate

An In-depth Technical Guide for Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The physicochemical properties of a pharmaceutical excipient are intrinsically linked to its three-dimensional atomic arrangement. For hydrated salts like calcium caprylate monohydrate (Ca(C₈H₁₅O₂)₂·H₂O), a comprehensive understanding of the crystal structure is not merely academic—it is a cornerstone of rational drug development, formulation stability, and manufacturing consistency. This guide provides an in-depth walkthrough of the state-of-the-art methodologies for determining and analyzing the crystal structure of this compound monohydrate. We move beyond a simple recitation of protocols to explain the causality behind experimental choices, offering a framework for robust, self-validating structural analysis.

Introduction: The Critical Role of this compound in Pharmaceutics

This compound, the calcium salt of octanoic acid, serves multiple functions in pharmaceutical formulations, including as a binder, emulsifier, and anticaking agent.[1][2] Its monohydrate form is of particular interest, as the integrated water molecule can significantly influence critical bulk properties such as solubility, hygroscopicity, and mechanical behavior during tablet compression. An imprecise understanding of its solid-state structure—from the coordination environment of the calcium ion to the hydrogen-bonding network established by the water molecule—introduces significant risk into the development pipeline. Therefore, definitive structural elucidation via X-ray crystallography is an essential step in its characterization.

The Strategic Workflow: From Synthesis to Structural Refinement

The path to a definitive crystal structure is a systematic process involving sample preparation, data acquisition, and computational analysis. Each step builds upon the last, requiring meticulous execution to yield a high-quality, publishable structure. The overall strategy is outlined below.

Caption: End-to-end workflow for crystal structure determination.

Experimental Protocols & Scientific Rationale

Synthesis and Crystallization

Causality: The quality of the final crystal structure is entirely dependent on the quality of the initial single crystal. A robust synthesis yielding high-purity material is the prerequisite. Subsequent crystal growth must be slow and controlled; rapid precipitation traps solvent and introduces lattice defects, rendering the resulting crystals unsuitable for diffraction.

Protocol for Synthesis:

-

Reaction Setup: In a reaction vessel, dissolve caprylic acid (C₈H₁₆O₂) in ethanol. In a separate vessel, create an aqueous solution of a stoichiometric equivalent of calcium chloride (CaCl₂).

-

Metathesis: Slowly add the calcium chloride solution to the ethanolic caprylic acid solution while stirring. A white precipitate of this compound will form. The synthesis of metal carboxylates can often be achieved through such direct metathesis.[3]

-

Purification: Filter the precipitate and wash thoroughly with deionized water to remove any remaining sodium chloride. Dry the bulk powder under a vacuum. The purity of this bulk material should be confirmed by Powder X-ray Diffraction (PXRD).

Protocol for Single Crystal Growth (Slow Evaporation):

-

Prepare a saturated solution of the purified this compound in a suitable solvent system (e.g., an ethanol/water mixture) at a slightly elevated temperature (e.g., 40°C) to increase solubility.

-

Filter the warm solution into a clean, dust-free vial.

-

Cover the vial with a cap, and puncture it with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Place the vial in a vibration-free location at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, promoting the growth of large, well-ordered single crystals.

X-ray Diffraction and Thermal Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the definitive method for determining the precise three-dimensional coordinates of every atom in the crystal's unit cell. By irradiating a single crystal with monochromatic X-rays and measuring the resulting diffraction pattern, we can work backward to reconstruct the electron density map of the molecule and solve its structure.

Protocol:

-

Crystal Selection: Under a polarized light microscope, select a high-quality, transparent crystal (typically 0.1-0.3 mm in size) that exhibits sharp extinctions, indicating a single lattice.

-

Mounting: Mount the selected crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

-

Expert Insight: Flash-cooling is critical. It vitrifies the crystal, significantly reducing the thermal vibration of atoms. This leads to less "smearing" of the electron density, resulting in sharper diffraction spots at higher angles and a more precise final structure.

-

-

Data Collection: Mount the crystal on the diffractometer. An initial set of diffraction images is used to determine the unit cell dimensions and Bravais lattice. Based on this, a full data collection strategy is calculated to measure the intensities of thousands of unique reflections with high completeness and redundancy.

Powder X-ray Diffraction (PXRD)

Causality: While SC-XRD analyzes a single, perfect crystal, PXRD analyzes a bulk sample containing millions of randomly oriented crystallites. Its purpose is twofold: first, to provide a "fingerprint" of the bulk material to confirm its phase purity; second, to verify that the unit cell determined from the single crystal is representative of the entire synthesized batch.

Protocol:

-

Sample Preparation: Gently grind a few milligrams of the dry, synthesized this compound monohydrate into a fine, uniform powder.

-

Data Acquisition: Load the powder onto a zero-background sample holder. Collect a diffraction pattern, typically over a 2θ range of 5° to 50°, using a step size and scan time sufficient to achieve a good signal-to-noise ratio.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. For a hydrated crystal, this technique is essential to confirm the number of water molecules in the crystal lattice. The sample is heated at a constant rate, and the mass loss corresponding to the evaporation of water is precisely measured. This provides independent validation of the stoichiometry determined by SC-XRD.[4][5]

Protocol:

-

Place 5-10 mg of the sample into a tared TGA pan.

-

Heat the sample from room temperature to ~300°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Analyze the resulting mass loss curve. A distinct, sharp mass loss step is expected as the water of hydration is released.

Structure Solution and Data Interpretation

The journey from raw diffraction spots to a final, interpretable atomic model is a computational process.

Caption: The computational pipeline for solving a crystal structure.

Interpretation of Results:

The final output is a Crystallographic Information File (CIF) containing the refined atomic coordinates. Analysis of this file provides the key structural insights.

-

Hypothetical Crystallographic Data: The table below presents plausible data for this compound monohydrate, based on typical values for similar metal carboxylate structures.

| Parameter | Expected Value | Significance |

| Chemical Formula | C₁₆H₃₂CaO₅ | Confirms stoichiometry |

| Formula Weight | 344.50 | Derived from formula |

| Crystal System | Monoclinic | Describes the basic cell shape |

| Space Group | P2₁/c | Defines the symmetry elements within the cell |

| a, b, c (Å); β (°) | e.g., 25.1, 8.5, 9.8; 95.5° | Precise dimensions of the unit cell |

| Volume (ų) | e.g., 2080 | Volume of one unit cell |

| Z | 4 | Number of formula units per unit cell |

| R1 (final R-factor) | < 0.05 | A key measure of agreement between the model and data |

| Goodness-of-Fit (GooF) | ~1.0 | Indicates a good refinement |

-

Structural Insights:

-

Calcium Coordination: The structure will reveal the precise coordination geometry around the Ca²⁺ ion. It is likely coordinated by oxygen atoms from both the carboxylate groups of the caprylate anions and the water molecule.

-

Hydrogen Bonding: The position of the water molecule and its hydrogen atoms will illuminate a network of hydrogen bonds, likely linking carboxylate groups together. This network is a primary contributor to the stability of the crystal lattice.

-

Molecular Packing: The model will show how the long hydrocarbon tails of the caprylate anions pack together, governed by van der Waals forces. This packing arrangement directly influences the material's density and mechanical properties.

-

Conclusion

The rigorous structural analysis of this compound monohydrate is a foundational activity in modern pharmaceutical science. By integrating synthesis, single-crystal and powder X-ray diffraction, and thermal analysis, researchers can build a comprehensive and validated model of its solid-state architecture. This detailed structural knowledge empowers scientists to understand and control the material's behavior, mitigating risks in drug development and ensuring the production of safe, stable, and effective medicines.

References

- Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions. This article provides an excellent overview of the analytical techniques, including X-ray diffraction and FTIR, used to characterize metal carboxylates, which are analogous to this compound. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10238128/

- X-Ray Diffraction Studies on Carboxylates of Zirconium in Solid State - Central Asian Journal of Theoretical and Applied Science. This paper details the synthesis and PXRD analysis of metal carboxylates, confirming their layered structures. URL: https://cajotas.centralasianstudies.org/index.php/CAJOTAS/article/view/1138

- This compound - Molcal.com. Provides information on the pharmaceutical applications of this compound, particularly in promoting gut health. URL: https://www.molcal.

- A comparative study on the thermal decomposition of some transition metal carboxylates - Journal of Thermal Analysis and Calorimetry. This study employs TGA and other techniques to investigate the thermal behavior of metal carboxylates, relevant for understanding the dehydration of hydrated salts. URL: https://link.springer.com/article/10.1007/s10973-005-7389-z

- Sourcing Pharmaceutical Grade this compound: A Manufacturer's Guide - PharmaCompass. Discusses the importance of purity and quality control for pharmaceutical-grade this compound. URL: https://www.pharmacompass.

- The Chemistry of Zirconium/Carboxylate Clustering Process... - Inorganic Chemistry. While focused on zirconium, this article provides deep insight into the synthesis and single-crystal X-ray diffraction analysis of metal-carboxylate clusters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8927481/

- This compound (Cas 6107-56-8 INS470 E470a ) - Parchem. Lists the various uses of this compound, including as a binder, emulsifier, and stabilizer. URL: https://www.parchem.

- This compound, monohydrate | C16H32CaO5 - PubChem. Provides basic chemical information, including the formula for the monohydrate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/57351485

- Pharm-Rx this compound. Describes this compound as a mineral source for pharmaceutical and nutraceutical applications. URL: https://www.ulprospector.

- Synthesis of Metal Carboxylate Compounds - Google Patents. Outlines general methods for synthesizing metal carboxylate compounds for various applications. URL: https://patents.google.

- This compound - U.S. FDA. Lists the technical effects and regulatory information for this compound as a food additive. URL: https://www.cfsanappsexternal.fda.gov/scripts/fdcc/index.cfm?set=EAFUS&id=495

- Bilayer-Coated Magnetite Nanoparticles as Magnetic Adsorbents... - ACS Omega. This paper uses TGA to quantify organic coatings on nanoparticles, demonstrating the utility of the technique for analyzing surface-bound species. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06107

- Thermal Behavior of Hydrated Iron Sulfate in Various Atmospheres - MDPI. This article provides a detailed example of using TGA to study the dehydration steps of a hydrated metal salt. URL: https://www.mdpi.com/2075-4701/8/12/1084

Sources

A Technical Guide to the Antifungal Mechanism of Calcium Caprylate

Abstract

The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel and effective antifungal agents. Calcium caprylate, the salt of the medium-chain fatty acid caprylic acid, has emerged as a significant compound of interest due to its broad-spectrum fungicidal properties. This technical guide provides an in-depth analysis of the multifaceted mechanism of action through which this compound exerts its antifungal effects. The primary mode of action involves the catastrophic disruption of the fungal cell membrane's integrity, leading to increased permeability and leakage of vital intracellular contents. Beyond direct membrane damage, caprylic acid modulates gene expression to inhibit critical virulence factors, including the morphological transition from yeast to hyphae, adhesion to host cells, and the formation of resilient biofilms. Furthermore, it demonstrates synergistic potential by inhibiting efflux pumps, thereby enhancing the efficacy of conventional antifungal drugs. This document synthesizes current research, presents quantitative efficacy data, and details the experimental protocols required to validate these mechanisms, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Emergence of a Medium-Chain Fatty Acid Salt as a Potent Antifungal

Caprylic acid (also known as octanoic acid) is an eight-carbon saturated fatty acid naturally found in sources such as coconut oil and mammalian milk.[1][2] Its calcium salt, this compound, is utilized in various applications for its antifungal properties.[3][4] While many antifungal agents target specific enzymes or biosynthetic pathways, the efficacy of this compound stems from its ability to deliver caprylic acid, which executes a multi-pronged attack on fungal pathogens. The lipophilic nature of caprylic acid allows it to readily associate with and compromise the primary defense of the fungal cell: its membrane. This guide will deconstruct the molecular interactions and downstream cellular consequences that define its potent mechanism of action.

Primary Mechanism: Catastrophic Disruption of the Fungal Cell Membrane

The cornerstone of caprylic acid's antifungal activity is its direct physical interaction with the fungal plasma membrane.[5][6] This process is not receptor-mediated but is a consequence of the physicochemical properties of the fatty acid.

2.1. Membrane Penetration and Perturbation As a short-chain fatty acid, caprylic acid possesses an amphipathic nature that allows it to intercalate into the lipid bilayer of the fungal cell membrane.[5] Computational simulations and in-silico modeling have confirmed that caprylic acid can penetrate and disrupt the membrane's organized structure.[5][7] This insertion disrupts the ordered packing of phospholipid tails, leading to a significant increase in membrane fluidity.[7][8]

2.2. Increased Permeability and Leakage of Cytoplasmic Contents The perturbation of the lipid bilayer compromises its function as a selective barrier. This leads to:

-

Loss of Ion Gradients: The uncontrolled efflux of critical ions, such as potassium (K+), disrupts the electrochemical gradients essential for cellular processes.

-

Leakage of Metabolites: The cell loses vital small molecules, amino acids, and ATP.

-

Cell Lysis: The structural failure of the membrane ultimately leads to the leakage of cytoplasmic contents and cell death.[8]

This detergent-like effect has been visually confirmed through electron microscopy, which reveals severe morphological damage, including collapsed cells and completely disintegrated membranes in fungi like Candida albicans and Malassezia furfur following exposure to caprylic acid.[5][7][9]

Secondary Mechanisms: Attenuation of Fungal Virulence and Pathogenicity

Beyond direct fungicidal action, caprylic acid functions as a powerful inhibitor of key virulence factors, particularly in opportunistic pathogens like Candida albicans. This multitargeting approach prevents the establishment and progression of infections.[10]

3.1. Inhibition of Morphogenesis (Yeast-to-Hyphal Transition) The ability of C. albicans to switch from a budding yeast form to an invasive filamentous (hyphal) form is a critical determinant of its pathogenicity. Caprylic acid effectively suppresses this transition.[10][11] This is achieved through the targeted modulation of gene expression:

-

Downregulation of Hyphal-Specific Genes: It significantly reduces the expression of genes essential for hyphal formation and elongation, including HWP1 (Hyphal Wall Protein 1), HST7, CPH1, and most notably, ECE1 (Extent of Cell Elongation), which was downregulated by over 5000-fold in one study.[10]

-

Upregulation of Hyphal Repressors: It promotes the overexpression of NRG1 and TUP1, which are well-characterized negative regulators of filamentation.[10]

3.2. Disruption of Biofilm Formation Fungal biofilms are structured communities encased in an extracellular matrix, which confers high resistance to conventional antifungal drugs. Caprylic acid inhibits the initial adhesion of fungal cells to surfaces and disrupts the formation of mature biofilms.[5][10][11] This makes it a promising agent for preventing and treating biofilm-associated infections, such as those on medical devices.[12][13]

3.3. Modulation of Key Regulatory Pathways The effects on virulence are underpinned by interference with cellular signaling. Caprylic acid treatment leads to the decreased expression of EFG1, a master transcription factor that governs a wide array of virulence traits in C. albicans, including hyphal growth and biofilm formation.[14] Furthermore, studies indicate that caprylic acid can induce cell cycle arrest at the S and G2/M phases, directly halting fungal proliferation.[10]

Intracellular Effects and Synergistic Potential

Caprylic acid's influence extends beyond the cell surface, creating opportunities for combination therapies that can overcome drug resistance.

4.1. Inhibition of Efflux Pumps A major mechanism of antifungal resistance is the overexpression of efflux pumps, which actively expel drugs from the cytoplasm. Caprylic acid has been shown to inhibit the function of these pumps.[1][15] By doing so, it allows other antifungal agents to accumulate within the fungal cell to toxic levels, effectively restoring their potency.

4.2. Synergism with Conventional Antifungals The dual action of membrane disruption and efflux pump inhibition makes caprylic acid a powerful synergistic partner.

-

Increased Drug Influx: By making the cell membrane more permeable, it facilitates the entry of other drugs, such as azoles (e.g., clotrimazole, luliconazole).[1][5]

-

Reduced Drug Efflux: By inhibiting pumps, it traps these drugs inside the cell.

This synergistic relationship has been demonstrated to potentiate the effects of azoles and other natural compounds like carvacrol and thymol, leading to rapid and complete eradication of fungal populations that would otherwise be resistant.[1][5][15]

Quantitative Efficacy of Caprylic Acid

The antifungal potency of caprylic acid has been quantified using standardized susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) is a key metric representing the lowest concentration of an agent that inhibits the visible growth of a microorganism.

| Fungal Species | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | Caprylic Acid | 450 | 500 | |

| Candida albicans | Nano-encapsulated Caprylic Acid | 3.1 | 6.2 | |

| Candida albicans | Caprylic Acid | 40 (reported as MIC) | - | [16] |

Note: MIC values can vary between studies due to differences in strains, media, and experimental conditions. The significantly lower MIC for nano-encapsulated caprylic acid highlights the potential for advanced delivery systems to enhance efficacy.

Key Experimental Protocols for Mechanism Validation

Verifying the mechanisms described requires robust and reproducible experimental workflows. The following are foundational protocols for any laboratory investigating the antifungal properties of compounds like this compound.

6.1. Protocol: Broth Microdilution for MIC Determination This method is the gold standard for determining the minimum inhibitory concentration of an antifungal agent.

Methodology:

-

Preparation of Inoculum: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in culture medium (e.g., RPMI-1640) to achieve the final required inoculum density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[17]

-

Drug Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the culture medium.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution. Include a positive control (inoculum, no drug) and a negative control (medium, no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.[17]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

6.2. Protocol: Membrane Permeability Assay via Flow Cytometry This protocol quantifies the extent of membrane damage by using a fluorescent dye that can only enter cells with compromised membranes.

Methodology:

-

Cell Preparation: Grow a liquid culture of the fungus to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a concentration of approximately 1 x 10⁶ cells/mL.

-

Treatment: Expose the cell suspension to various concentrations of this compound (e.g., at and above the MIC) for a defined period (e.g., 30 minutes). Include an untreated control.

-

Staining: Add Propidium Iodide (PI) to each sample to a final concentration of ~2 µg/mL. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but stains the nucleus of dead or membrane-compromised cells red.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the cells with an appropriate laser (e.g., 488 nm) and measure the fluorescence emission in the red channel (e.g., ~617 nm).

-

Data Interpretation: The percentage of red-fluorescent cells in the treated population represents the percentage of cells with damaged membranes.[1][2][15]

Conclusion

The antifungal mechanism of this compound is a compelling example of a multi-pronged strategy that is highly effective against fungal pathogens. By delivering caprylic acid, it initiates a cascade of destructive events beginning with the physical disruption of the cell membrane, a target less prone to the development of resistance through single-point mutations. This primary action is powerfully supplemented by the inhibition of critical virulence factors such as morphogenesis and biofilm formation, as well as the suppression of drug efflux pumps. The synergistic potential of this compound to enhance the efficacy of existing antifungal drugs positions it as a valuable candidate for combination therapies aimed at overcoming the significant challenge of antimicrobial resistance. While in-vitro evidence is strong, further clinical investigation is warranted to fully translate these promising mechanistic insights into therapeutic applications.[6]

References

- Bhattacharyya, S., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology. [Link]

- Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. Cellular Physiology and Biochemistry. [Link]

- Body Ecology (2021). Caprylic Acid: Benefits for Gut Health, Candida, and Immunity. Body Ecology. [Link]

- Caring Sunshine (n.d.). Relationship: Fungal Infections and caprylic acid. Caring Sunshine. [Link]

- Jadhav, A., et al. (2017). The Dietary Food Components Capric Acid and Caprylic Acid Inhibit Virulence Factors in Candida albicans Through Multitargeting. Journal of Medicinal Food. [Link]

- Zarimeidani, R., et al. (2021). In-Vitro Antifungal Activity of Nano Encapsulated Caprylic Acid and EFG1 Gene Expression Profile in Candida albicans. Infection Epidemiology and Microbiology. [Link]

- Pinto, E., et al. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules. [Link]

- Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. PubMed. [Link]

- Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction. Cellular Physiology and Biochemistry. [Link]

- Zarimeidani, R., et al. (2021). In-Vitro Antifungal Activity of Nano Encapsulated Caprylic Acid and EFG1 Gene Expression Profile in Candida albicans.

- Balakumar, S., et al. (2015). Antifungal Efficacy of Lauric Acid and Caprylic Acid – Derivatives of Virgin Coconut Oil against Candida Albicans.

- Black, C., et al. (2025). The Antifungal Activity of a Polygalacturonic and Caprylic Acid Ointment in an In Vitro, Three-Dimensional Wound Biofilm Model. Journal of Fungi. [Link]

- Zarimeidani, R., et al. (2021). C. albicans EFG1 gene expression before and after treatment with MIC...

- Holinka, J., et al. (2015). Caprylic Acid and Glyceryl Trinitrate Combination for Eradication of Biofilm. Antimicrobial Agents and Chemotherapy. [Link]

- Holinka, J., et al. (2015).

- Mubychem (n.d.).

- Axe, J. (2024). Caprylic Acid: the Saturated Fat that Fights Candida, Infections & Acne. Dr. Axe. [Link]

- Black, C., et al. (2025). The Antifungal Activity of a Polygalacturonic and Caprylic Acid Ointment in an In Vitro, Three-Dimensional Wound Biofilm Model. MD Anderson Cancer Center. [Link]

- Fortunestar S&T (n.d.).

- Liu, S., et al. (2014). Fungicidal Activity of a Medium-chain Fatty Acids Mixture Comprising Caprylic, Pelargonic and Capric Acids.

- Jenks, J. D., & Salzer, H. J. F. (2018). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

Sources

- 1. Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition | Cell Physiol Biochem [cellphysiolbiochem.com]

- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 3. This compound [molcal.com]

- 4. Bulk this compound (Calcium Octanoate) - FORTUNESTAR S&T (China) | Chelated Minerals,Mineral Salts,Amino Acids Manufacturer and supplier [fs-biochem.com]

- 5. Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Antifungal Activity of a Polygalacturonic and Caprylic Acid Ointment in an In Vitro, Three-Dimensional Wound Biofilm Model | MDPI [mdpi.com]

- 10. The Dietary Food Components Capric Acid and Caprylic Acid Inhibit Virulence Factors in Candida albicans Through Multitargeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thecandidadiet.com [thecandidadiet.com]

- 12. Caprylic Acid and Glyceryl Trinitrate Combination for Eradication of Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Calcium Caprylate's Interaction with Fungal Cell Membranes: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Strategies

The global rise of invasive fungal infections, compounded by the escalating challenge of antifungal drug resistance, presents a significant threat to public health. Pathogens such as Candida auris are of particular concern due to their multidrug resistance and high mortality rates.[1] This clinical reality necessitates an urgent search for novel antifungal agents that operate via mechanisms distinct from currently approved drugs, which primarily target ergosterol synthesis or the cell wall.[2][3]

Medium-chain fatty acids (MCFAs), naturally occurring compounds found in sources like coconut oil, have emerged as potent antifungal candidates.[4][5] Among these, caprylic acid (also known as octanoic acid, C8:0) has demonstrated significant efficacy.[6] This guide focuses on the salt form, calcium caprylate, and provides a deep dive into the multifaceted mechanisms by which its active component, the caprylate anion, disrupts the fungal cell membrane—the primary interface between the pathogen and its environment. We will explore the direct biophysical assault on the lipid bilayer, the downstream effects on virulence and drug resistance, and the potential secondary role of the calcium cation in disrupting fungal homeostasis. This document is intended to serve as a technical resource, synthesizing mechanistic insights with actionable experimental protocols for researchers in mycology and drug development.

Section 1: The Fungal Cell Membrane: An Ideal Antifungal Target

The fungal cell membrane is a dynamic and essential organelle, critical for maintaining cellular integrity, regulating nutrient transport, and facilitating host-pathogen interactions. While sharing structural similarities with mammalian membranes, it possesses unique components that make it a selective target for antifungal therapy.[3] The most notable distinction is the primary sterol: fungi utilize ergosterol, whereas mammalian cells use cholesterol. This difference is famously exploited by azole and polyene antifungals.[3] Beyond ergosterol, specific phospholipid and sphingolipid biosynthesis pathways in fungi also present opportunities for targeted drug development.[3] The direct disruption of this critical barrier represents a robust antifungal strategy, as it can lead to rapid cell death and is less likely to be circumvented by single-point mutations.

Section 2: The Physicochemical Profile of Caprylic Acid

Caprylic acid is an eight-carbon saturated fatty acid. Its relatively short hydrocarbon tail confers significant lipophilic (fat-soluble) properties, while the carboxylic acid head provides a hydrophilic anchor.[5] This amphipathic nature is central to its biological activity. As an MCFA, it can readily penetrate the fatty cell wall membranes of fungi, a trait that underpins its effectiveness.[5] In the form of this compound, it exists as a salt, readily dissociating in aqueous environments to release calcium ions (Ca²⁺) and two caprylate anions. It is the caprylate anion that functions as the primary effector molecule against the fungal membrane.

Section 3: Core Mechanism: Biophysical Disruption of the Cell Membrane

The principal antifungal action of caprylate is a direct, non-specific physical perturbation of the fungal plasma membrane. This mechanism can be understood as a multi-stage process, moving from initial insertion to catastrophic failure of the membrane's barrier function.

3.1. Intercalation and Fluidity Alteration Computational simulations and experimental data suggest that the caprylate anion has a high propensity to interact with and penetrate the phospholipid bilayer of the fungal membrane.[6][7][8] Unlike longer-chain fatty acids which are integral membrane components, the shorter C8 chain of caprylate acts as a disruptive agent. It inserts itself between the native phospholipid molecules, interfering with the orderly packing of the lipid tails.

This intercalation leads to a measurable increase in membrane fluidity. The causality here is straightforward: by creating space and disorder within the bilayer, caprylate lowers the energy barrier for the movement of lipid molecules. This effect has been confirmed experimentally using fluorescence anisotropy, where treatment with caprylic acid resulted in a significant decrease in the order of the lipid bilayer in fungal cells.[7] One study noted a 32% increase in membrane fluidity in Malassezia furfur after a 30-minute exposure to 0.03% caprylic acid.[7]

3.2. Permeability Loss, Ion Leakage, and Cell Death The immediate consequence of increased membrane fluidity and disordered lipid packing is a loss of selective permeability. The membrane's ability to maintain critical electrochemical gradients is compromised, leading to the uncontrolled leakage of intracellular ions (such as K⁺ and H⁺) and essential small molecules.[6] This leads to the dissipation of membrane potential and a collapse of cellular homeostasis.

Ultimately, this damage culminates in the loss of overall membrane integrity. Propidium iodide (PI), a fluorescent dye that is excluded by viable cells with intact membranes, can freely enter caprylate-treated cells and intercalate with DNA. Flow cytometry studies have shown a dramatic increase in PI-positive fungal cells following caprylate exposure, providing direct evidence of membrane rupture.[9][10] In combined treatments with other agents, caprylic acid was shown to disrupt the membranes of over 83% of Candida albicans cells.[9][11] This physical damage is further visualized through transmission electron microscopy (TEM), which reveals severe morphological changes, including a disarrayed cytoplasm and cell shrinkage, consistent with lysis.[6][7]

Caption: Synergistic action of caprylate and azole antifungals.

Section 5: The Potential Role of the Calcium Cation

While the caprylate anion is the primary antifungal effector, the role of the calcium (Ca²⁺) cation released from this compound should not be overlooked. Fungi maintain a tightly controlled, low resting cytoplasmic Ca²⁺ concentration. [12]Calcium acts as a critical second messenger, and transient spikes in intracellular Ca²⁺, mediated by specific channels and pumps, regulate essential processes including stress responses, morphogenesis, and virulence. [12] The dissociation of this compound at the cell surface releases a localized high concentration of Ca²⁺. This could potentially overwhelm the cell's calcium homeostasis machinery, leading to a sustained, toxic influx of Ca²⁺ into the cytoplasm. Such a disruption of the finely tuned calcium signaling pathway would act as a potent secondary stressor, compounding the membrane damage caused by the caprylate anion and further inhibiting fungal growth and survival. While direct experimental evidence for this specific hypothesis is still needed, it is a chemically and biologically plausible secondary mechanism of action.

Caption: Potential disruption of fungal calcium signaling pathways.

Section 6: Methodologies for Studying this compound-Membrane Interactions

To facilitate further research, this section provides validated, step-by-step protocols for key experiments used to elucidate the mechanisms described above.

Protocol 1: Assessing Membrane Integrity using Flow Cytometry with Propidium Iodide (PI)

-

Principle & Causality: This protocol quantifies the percentage of cells with compromised plasma membranes. PI is a fluorescent nuclear stain that cannot cross the membrane of live cells. When the membrane is damaged, PI enters the cell, binds to DNA, and fluoresces brightly, allowing for the identification of dead or dying cells via flow cytometry.

-

Methodology:

-

Culture Preparation: Grow the fungal strain (e.g., C. albicans) to the mid-logarithmic phase in a suitable liquid medium (e.g., YPD broth).

-

Cell Harvesting: Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes), wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.

-

Treatment: Aliquot the cell suspension into flow cytometry tubes. Add this compound (or caprylic acid) to achieve the desired final concentrations. Include an untreated control and a positive control (e.g., heat-killed cells at 70°C for 30 minutes).

-

Incubation: Incubate the tubes for the desired time points (e.g., 10, 30, 60 minutes) at the appropriate temperature (e.g., 37°C).

-

Staining: Add PI solution to each tube to a final concentration of 2 µg/mL. Incubate in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer. Excite the PI stain with a 488 nm laser and collect the emission signal in the appropriate channel (e.g., ~617 nm). Acquire at least 10,000 events per sample.

-

Analysis: Gate the cell population based on forward and side scatter. Quantify the percentage of PI-positive (membrane-compromised) cells in each treatment group compared to the controls.

-

Protocol 2: Measuring Membrane Fluidity via Fluorescence Anisotropy

-

Principle & Causality: This biophysical technique measures the rotational freedom of a fluorescent probe embedded within the lipid bilayer. The probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is highly lipophilic and aligns with the acyl chains of membrane lipids. In a rigid, ordered membrane, DPH's rotation is restricted, resulting in high anisotropy. When caprylate disrupts the membrane and increases fluidity, DPH rotates more freely, leading to a decrease in anisotropy.

-

Methodology:

-

Culture and Harvesting: Prepare a dense fungal cell suspension (e.g., 1 x 10⁸ cells/mL) as described in Protocol 1.

-

DPH Labeling: Add DPH (from a stock in tetrahydrofuran) to the cell suspension to a final concentration of 1 µM. Incubate in the dark with gentle agitation for 30-60 minutes at 37°C to allow the probe to incorporate into the membranes.

-

Washing: Centrifuge the labeled cells and wash thoroughly with PBS to remove unincorporated DPH. Resuspend in PBS.

-

Treatment: Aliquot the DPH-labeled cell suspension into fluorometer cuvettes. Add this compound and incubate for the desired time.

-

Anisotropy Measurement: Place the cuvette in a fluorescence spectrophotometer equipped with polarizers. Excite the DPH at ~360 nm and measure the fluorescence emission at ~430 nm in both the vertical and horizontal planes relative to the vertically polarized excitation light.

-

Calculation: The instrument software will calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities and G is an instrument-specific correction factor.

-

Analysis: Compare the anisotropy values of treated samples to the untreated control. A significant decrease in 'r' indicates an increase in membrane fluidity.

-

Protocol 3: Evaluating Antifungal Synergy using a Checkerboard Microdilution Assay

-

Principle & Causality: This method systematically tests combinations of two compounds to determine if their combined effect is synergistic, additive, indifferent, or antagonistic. By observing fungal growth across a matrix of concentrations, one can calculate the Fractional Inhibitory Concentration (FIC) index.

-

Methodology:

-

Preparation: In a 96-well microtiter plate, prepare a two-dimensional serial dilution. Serially dilute this compound (Drug A) horizontally across the columns and a second antifungal (e.g., fluconazole, Drug B) vertically down the rows. The final plate will have a matrix of unique concentration combinations.

-

Inoculation: Prepare a standardized fungal inoculum as per CLSI guidelines (e.g., 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium). Add the inoculum to all wells containing the drug combinations.

-

Controls: Include wells with only Drug A, only Drug B (to determine their individual MICs), a growth control (no drugs), and a sterility control (no cells).

-

Incubation: Incubate the plate at 35-37°C for 24-48 hours.

-

Growth Assessment: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free growth control, assessed visually or spectrophotometrically.

-

FIC Calculation: Calculate the FIC index for each combination using the formula: FIC Index = FIC_A + FIC_B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Indifference (or Additive)

-

FIC Index > 4.0: Antagonism

-

-

Section 7: Applications and Future Directions

The multifaceted mechanism of this compound makes it a highly attractive candidate for antifungal drug development. Its primary action as a membrane disruptor suggests a low propensity for resistance development. Potential applications include:

-

Topical Formulations: For treating superficial mycoses like candidiasis and dermatophytosis, where its direct membrane action can be rapidly effective.

-